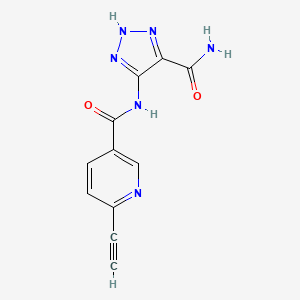![molecular formula C20H25ClFNO B7432730 1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol](/img/structure/B7432730.png)
1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol is a chemical compound with a molecular formula of C22H29ClFNO. It is commonly known as Clenbuterol, a beta-2 adrenergic agonist that is used as a bronchodilator for the treatment of asthma in some countries. Clenbuterol is also used in veterinary medicine as a growth promoter for livestock. In recent years, Clenbuterol has gained popularity among bodybuilders and athletes due to its anabolic properties.
作用机制
Clenbuterol is a beta-2 adrenergic agonist that stimulates the beta-2 adrenergic receptors in the body. This stimulation leads to an increase in the production of cyclic adenosine monophosphate (cAMP) which in turn activates protein kinase A (PKA). PKA then activates a number of downstream signaling pathways that lead to an increase in muscle protein synthesis and a decrease in muscle protein breakdown. Clenbuterol also stimulates lipolysis, which leads to a decrease in fat mass.
Biochemical and Physiological Effects:
Clenbuterol has been shown to increase muscle mass and decrease fat mass in animals. It has also been shown to increase the expression of genes involved in muscle protein synthesis and decrease the expression of genes involved in muscle protein breakdown. Clenbuterol has also been shown to increase the expression of genes involved in lipolysis and decrease the expression of genes involved in lipogenesis. In addition, Clenbuterol has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.
实验室实验的优点和局限性
Clenbuterol has several advantages for use in lab experiments. It is a potent and selective beta-2 adrenergic agonist that can be used to study the role of beta-2 adrenergic signaling in various physiological processes. Clenbuterol is also relatively easy to administer and has a well-characterized pharmacokinetic profile. However, there are also several limitations to the use of Clenbuterol in lab experiments. Clenbuterol has been shown to have species-specific effects, meaning that its effects in one species may not be applicable to another. In addition, the anabolic effects of Clenbuterol may be influenced by factors such as diet and exercise, making it difficult to control for these variables in lab experiments.
未来方向
There are several future directions for research on Clenbuterol. One area of interest is the potential use of Clenbuterol in the treatment of muscle wasting conditions such as sarcopenia and cachexia. Another area of interest is the development of more selective beta-2 adrenergic agonists that can target specific downstream signaling pathways. Additionally, there is a need for further research on the potential long-term effects of Clenbuterol use on muscle and metabolic health.
合成方法
The synthesis of Clenbuterol involves the reaction of 4-fluorophenylacetone with 3-chlorobenzyl cyanide in the presence of sodium amide followed by reduction of the resulting nitrile with lithium aluminum hydride. The final product is obtained by the reaction of the resulting amine with 3,3-dimethylbutyryl chloride.
科学研究应用
Clenbuterol has been extensively studied for its anabolic properties in animal models. It has been shown to increase muscle mass and decrease fat mass in animals. Clenbuterol has also been studied for its potential use in the treatment of muscle wasting conditions such as sarcopenia and cachexia. In addition, Clenbuterol has been studied for its potential use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
属性
IUPAC Name |
1-(3-chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClFNO/c1-20(2,3)12-18(14-7-9-17(22)10-8-14)23-13-19(24)15-5-4-6-16(21)11-15/h4-11,18-19,23-24H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTBNCUNSKHGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=C(C=C1)F)NCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-(2-methylphenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7432650.png)
![(4aR,8aS)-6-[2-(2-chloro-6-fluorophenyl)acetyl]-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B7432662.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(2-oxopiperidin-1-yl)cyclohexyl]benzamide](/img/structure/B7432667.png)

![1-(2-Bromo-4,6-difluoroanilino)-3-[[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methyl]urea](/img/structure/B7432679.png)
![N-[(1S,3R)-3-[[3-(dimethylamino)propanoylamino]methyl]cyclopentyl]-7-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7432701.png)
![6-(6-Methoxypyridin-3-yl)-7-[methyl(piperidin-4-ylmethyl)amino]pyrano[2,3-b]pyridin-4-one;2,2,2-trifluoroacetic acid](/img/structure/B7432709.png)
![1-[2-(2-Bromophenyl)-2-hydroxyethyl]-1-methyl-3-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]urea](/img/structure/B7432715.png)
![2-Methyl-4-[7-[methyl(piperidin-4-ylmethyl)amino]-4-oxopyrano[2,3-b]pyridin-6-yl]pyrazole-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B7432723.png)
![N-[4-[(4-ethenylphenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7432725.png)
![Methyl 2-[2-(4-bromo-2-methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432738.png)
![N-[4-[(3-iodophenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7432752.png)
![Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432764.png)
![6-bromo-N-[4-(methoxymethyl)phenyl]pyrazin-2-amine](/img/structure/B7432772.png)